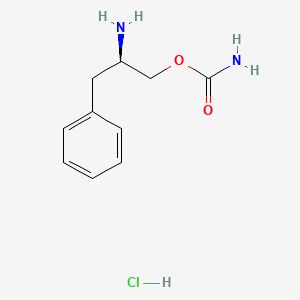

Solriamfetol hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

178429-65-7 |

|---|---|

Molecular Formula |

C10H15ClN2O2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |

InChI Key |

KAOVAAHCFNYXNJ-SBSPUUFOSA-N |

SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Solriamfetol Hydrochloride

Dopamine (B1211576) Transporter (DAT) Reuptake Inhibition: Molecular Specificity and Binding Kinetics

Solriamfetol (B1681049) demonstrates a specific, albeit low, affinity for the human dopamine transporter (hDAT). nih.govfda.gov This interaction inhibits the reuptake of dopamine from the synapse, thereby increasing its extracellular availability. nih.gov

In Vitro Ligand Binding Assays and Displacement Studies at DAT

In vitro studies using radioligand binding assays have been conducted to determine the binding affinity of solriamfetol for the dopamine transporter. These assays measure the concentration of the drug required to displace a specific radiolabeled ligand from the transporter. The binding affinity is typically expressed as the inhibition constant (Ki).

Research has shown that solriamfetol binds to the dopamine transporter with a relatively low affinity. nih.govwikipedia.orgncats.io In studies with cells expressing cloned human receptors, the Ki value for solriamfetol at the dopamine transporter has been reported to be between 6.3 µM and 14.2 µM. europa.euaxsome.comeuropa.eu Another source reports a Ki of 14,200 nM. fda.gov

Table 1: In Vitro Binding Affinity of Solriamfetol at the Dopamine Transporter (DAT)

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 14.2 µM | wikipedia.orgncats.io |

| Inhibition Constant (Ki) | 6.3 µM, 14.2 µM (replicates) | europa.euaxsome.comeuropa.eu |

| Inhibition Constant (Ki) | 14,200 nM | fda.gov |

Characterization of Dopamine Uptake Inhibition Potency and Selectivity

The potency of solriamfetol in inhibiting dopamine uptake is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the dopamine reuptake activity.

Studies have demonstrated that solriamfetol inhibits dopamine reuptake with low potency. drugs.comncats.io The reported IC50 value for dopamine uptake inhibition is 2.9 µM. wikipedia.orgncats.io Replicate experiments have shown IC50 values of 2.9 µM and 6.4 µM. axsome.comeuropa.eu In comparison to cocaine, which has an IC50 of 385 nM for dopamine uptake inhibition, solriamfetol is considerably less potent. europa.eu

Table 2: In Vitro Dopamine Uptake Inhibition Potency of Solriamfetol

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 2.9 µM | wikipedia.orgncats.io |

| IC50 (replicates) | 2.9 µM, 6.4 µM | axsome.comeuropa.eu |

Norepinephrine (B1679862) Transporter (NET) Reuptake Inhibition: Molecular Specificity and Binding Kinetics

In addition to its effects on the dopamine transporter, solriamfetol also acts as an inhibitor of the norepinephrine transporter (NET). nih.govsigmaaldrich.com This action leads to an increase in the synaptic concentration of norepinephrine. nih.gov

In Vitro Ligand Binding Assays and Displacement Studies at NET

Similar to the studies on DAT, in vitro ligand binding assays have been employed to assess the affinity of solriamfetol for the norepinephrine transporter. These experiments have revealed that solriamfetol binds to NET with a low affinity. nih.govwikipedia.orgncats.io

The reported Ki value for solriamfetol at the norepinephrine transporter is 3.7 µM. wikipedia.orgncats.io In other replicate studies, the Ki values were found to be 3.7 µM and greater than 10 µM. europa.euaxsome.comeuropa.eu Another source provides a Ki of 3700 nM. fda.gov

Table 3: In Vitro Binding Affinity of Solriamfetol at the Norepinephrine Transporter (NET)

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 3.7 µM | wikipedia.orgncats.io |

| Inhibition Constant (Ki) | 3.7 µM, >10 µM (replicates) | europa.euaxsome.comeuropa.eu |

| Inhibition Constant (Ki) | 3700 nM | fda.gov |

Characterization of Norepinephrine Uptake Inhibition Potency and Selectivity

The potency of solriamfetol in inhibiting norepinephrine uptake is indicated by its IC50 value. Research has shown that solriamfetol inhibits norepinephrine reuptake with low potency. drugs.comncats.io

The IC50 value for norepinephrine uptake inhibition by solriamfetol is reported to be 4.4 µM. wikipedia.orgncats.ioaxsome.comeuropa.eu In comparison, cocaine inhibits norepinephrine uptake with an IC50 of 194 nM. europa.eu

Table 4: In Vitro Norepinephrine Uptake Inhibition Potency of Solriamfetol

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 4.4 µM | wikipedia.orgncats.ioaxsome.comeuropa.eu |

Absence of Significant Interaction with Serotonin (B10506) Transporter (SERT) and Other Neurotransmitter Receptors

A key feature of solriamfetol's pharmacological profile is its lack of significant activity at the serotonin transporter (SERT). tandfonline.comnih.gov In vitro studies have consistently shown that solriamfetol has a very weak affinity for SERT. wikipedia.org The reported Ki value for solriamfetol at the serotonin transporter is 81.5 µM, indicating a much lower affinity compared to its interaction with DAT and NET. wikipedia.orgncats.ioaxsome.comnewdrugapprovals.orgrxlist.comwikidoc.orgdrugcentral.org

Furthermore, the functional activity of solriamfetol at SERT is negligible, with an IC50 value for serotonin reuptake inhibition greater than 100 µM. wikipedia.orgncats.ioaxsome.comrxlist.comwikidoc.orgdrugcentral.orgresearchgate.net This high IC50 value confirms that solriamfetol does not appreciably inhibit serotonin reuptake at clinically relevant concentrations. wikipedia.org

Beyond the monoamine transporters, research indicates that solriamfetol does not have any significant binding affinity for a wide range of other neurotransmitter receptors. nih.govdrugbank.com These include receptors for dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin (B13118510), benzodiazepines, muscarinic acetylcholine (B1216132), and nicotinic acetylcholine. nih.govdrugs.comaxsome.comrxlist.comwikidoc.orgdrugbank.com This selectivity for DAT and NET contributes to its specific pharmacological effects. patsnap.com

Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

In Vitro Functional Studies of TAAR1 Activation

In vitro functional assays using cell lines expressing human, mouse, and rat TAAR1 have demonstrated that solriamfetol acts as an agonist at this receptor. oup.comreddit.com The activation of TAAR1, a Gαs-coupled receptor, by an agonist typically results in the stimulation of adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). wikipedia.orgnih.gov Functional assays for solriamfetol have confirmed this mechanism, measuring its activity through the quantification of cAMP accumulation. nih.gov

Studies have reported half-maximal effective concentration (EC₅₀) values for solriamfetol at the human TAAR1 (hTAAR1) to be in the range of 10–16 µM. oup.comreddit.comaxsome.com This concentration range is noteworthy as it falls within the therapeutic plasma concentrations observed in clinical use, suggesting that TAAR1 agonism is a pharmacologically relevant mechanism of action for solriamfetol. oup.comreddit.com The maximal effect (Emax) observed in these studies was 100%, indicating that solriamfetol is a full agonist at the hTAAR1 receptor. axsome.com

Comparative Agonist Activity Analysis (e.g., vs. Amphetamines, Modafinil)

The agonist activity of solriamfetol at TAAR1 is a distinguishing feature when compared to other wake-promoting agents. oup.comreddit.com In comparative in vitro studies, neither modafinil (B37608) nor the DNRI bupropion (B1668061) exhibited any significant agonist activity at TAAR1. oup.comreddit.com

In contrast, classical stimulants like amphetamines are also known TAAR1 agonists. axsome.com However, there are differences in their activity profiles compared to solriamfetol. While (+)-Amphetamine shows a higher potency at hTAAR1 with an EC₅₀ of 2.8 µM, its efficacy is slightly lower, with a reported Emax of 91%. axsome.com (+)-Methamphetamine is also a TAAR1 agonist with an EC₅₀ of 5.3 µM and an Emax of 70%. axsome.com This TAAR1 agonist activity, unique to solriamfetol among the newer wake-promoting agents but shared with traditional stimulants, may contribute to its distinct pharmacological profile. reddit.comeuropa.eu

| Compound | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | hTAAR1 EC₅₀ (µM) [Emax] | 5-HT1A EC₅₀ (µM) |

|---|---|---|---|---|

| Solriamfetol | 3.21 | 14.4 | 10–16 [100%] | 25 |

| Modafinil | 2.8 | >100 | No dose response | Unknown |

| Bupropion | 0.26 | 2.79 | No dose response | No functional activity |

| (+)-Amphetamine | 0.041 | 0.023 | 2.8 [91%] | Unknown |

| (+)-Methamphetamine | 0.082 | 0.0013 | 5.3 [70%] | Unknown |

Data sourced from preclinical pharmacology studies. axsome.com hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hTAAR1: human Trace Amine-Associated Receptor 1; 5-HT1A: Serotonin 1A Receptor; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Emax: Maximal effect.

Modulation of 5-HT1A Receptor Activity: Preclinical Investigations

In addition to its effects on dopamine, norepinephrine, and TAAR1, preclinical studies have revealed that solriamfetol possesses agonist activity at the serotonin 1A (5-HT1A) receptor. oup.comnih.govaxsome.com This interaction represents another layer of its complex pharmacological profile. In vitro functional studies have identified an EC₅₀ value for solriamfetol at the 5-HT1A receptor of approximately 25 µM. axsome.com This indicates a lower potency for 5-HT1A compared to its activity at dopamine and norepinephrine transporters and TAAR1. oup.comaxsome.com This finding suggests that while solriamfetol does modulate the 5-HT1A receptor, this action may be less prominent than its primary DNRI and TAAR1 agonist effects within its therapeutic concentration range. oup.com

Neurochemical Consequences of Dual Reuptake Inhibition and Receptor Modulation

The combined actions of solriamfetol as a dopamine-norepinephrine reuptake inhibitor and a TAAR1/5-HT1A receptor agonist lead to significant neurochemical changes in the central nervous system. These actions synergistically alter monoamine signaling, which is believed to underpin its therapeutic effects.

Extracellular Monoamine Concentration Dynamics in Synaptic Clefts

The primary and most direct neurochemical consequence of solriamfetol's action is the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). researchgate.netresearchgate.net This blockade of reuptake pumps leads to an increased residence time and concentration of dopamine and norepinephrine in the synaptic cleft. researchgate.netmdpi.com In vivo microdialysis studies in rats have substantiated this mechanism, demonstrating that administration of solriamfetol leads to a measurable increase in the extracellular concentrations of dopamine in the striatum and norepinephrine in the prefrontal cortex. europa.euresearchgate.net This elevation of synaptic monoamines enhances the activation of postsynaptic dopamine and adrenergic receptors. researchgate.net

Postsynaptic Receptor Activation and Downstream Cellular Responses

The increased concentration of synaptic dopamine and norepinephrine directly leads to enhanced activation of their respective postsynaptic receptors, including D1 and D2 dopamine receptors and various adrenergic receptors. researchgate.net This heightened receptor stimulation initiates a cascade of downstream cellular responses.

Electrophysiology studies in mouse brain slices have provided further insight into these complex interactions. It was observed that solriamfetol (at concentrations of 1–10 µM) dose-dependently inhibits the spontaneous firing frequency of dopaminergic neurons in the ventral tegmental area (VTA). oup.comresearchgate.net This effect is similar to that produced by other known TAAR1 agonists. oup.com Intriguingly, the inhibitory effect of solriamfetol on VTA neuron firing was blocked by a D2 antagonist, suggesting that the effect is mediated by the activation of D2 autoreceptors, likely in response to the increased synaptic dopamine resulting from DAT inhibition. oup.comresearchgate.net

Activation of postsynaptic receptors like D1 and D2 initiates intracellular signaling cascades. nih.gov For instance, D1 receptor activation typically stimulates the Gαs/olf pathway, increasing cAMP production and subsequent protein kinase A (PKA) activity. frontiersin.org Conversely, D2 receptor activation is coupled to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. nih.gov These pathways modulate the phosphorylation state of key regulatory proteins, such as Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), which in turn regulates the activity of other enzymes and ion channels. nih.gov

A further downstream consequence of altered neuronal signaling is the regulation of gene expression. The activation of immediate early genes, such as c-fos, is a well-established marker of neuronal activity. nih.gov The profound changes in monoaminergic tone and receptor activation induced by solriamfetol are expected to trigger changes in the expression of such genes in postsynaptic neurons within key brain circuits, including the striatum, prefrontal cortex, and nucleus accumbens, reflecting a cellular-level adaptation to the drug's effects. researchgate.netmdpi.com

Preclinical Pharmacological Profiles of Solriamfetol Hydrochloride

In Vitro Pharmacological Characterization in Recombinant Systems

The in vitro profile of solriamfetol (B1681049) has been established through a series of binding and functional assays to determine its potency and selectivity at various molecular targets.

Solriamfetol is characterized as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). sunosi.comdrugs.com In vitro studies using cells transfected with human monoamine transporters have demonstrated that solriamfetol binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET). sunosi.comnih.gov Its affinity for these transporters, however, is relatively low. fda.govdrugs.com

In studies with HEK293 cells expressing human transporters, solriamfetol was found to inhibit the reuptake of dopamine with an IC50 of 2.9 μM and norepinephrine with an IC50 of 4.4 μM. glpbio.com In contrast, its affinity for the human serotonin (B10506) transporter (SERT) is considerably lower, with a Ki value of 81.5 μM, and it does not significantly inhibit serotonin reuptake. sunosi.comnih.govnewdrugapprovals.org The binding affinity (Ki) for hDAT and hNET was reported as 14.2 μM and 3.7 μM, respectively. nih.govnewdrugapprovals.org Another study reported replicate Ki values of 6.3 and 14.2 µM for DAT and 3.7 and >10 µM for NET. axsome.com It is noteworthy that solriamfetol does not stimulate the release of dopamine, norepinephrine, or serotonin. fda.govfda.gov

Table 1: In Vitro Activity of Solriamfetol at Human Monoamine Transporters

| Transporter | Parameter | Value (µM) | Cell System | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | IC50 | 2.9 | HEK293 cells | glpbio.com |

| Ki | 14.2 | HEK293 cells | nih.govnewdrugapprovals.org | |

| 6.3, 14.2 | Cloned human transporters | axsome.com | ||

| Norepinephrine Transporter (NET) | IC50 | 4.4 | HEK293 cells | glpbio.com |

| Ki | 3.7 | HEK293 cells | nih.govnewdrugapprovals.org | |

| 3.7, >10 | Cloned human transporters | axsome.com | ||

| Serotonin Transporter (SERT) | IC50 | >100 | HEK293 cells | axsome.com |

| Ki | 81.5 | HEK293 cells | nih.govnewdrugapprovals.org |

Recent preclinical studies have also identified agonist activity at the trace amine-associated receptor 1 (TAAR1) as a potential pharmacological target for solriamfetol. colab.wsresearchgate.net In vitro functional studies showed solriamfetol has agonist activity at human, mouse, and rat TAAR1 receptors, with hTAAR1 EC50 values (10–16 µM) falling within the clinically observed therapeutic plasma concentration range. colab.wswikipedia.org This TAAR1 agonist activity was not observed for the wake-promoting agent modafinil (B37608) or the DNRI bupropion (B1668061). colab.wsresearchgate.net

Extensive screening assays have been conducted to evaluate the broader receptor binding profile of solriamfetol. These studies have shown that solriamfetol has no significant binding affinity for a wide range of other receptors and transporters. nih.govfda.gov Specifically, it shows no appreciable affinity for dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin (B13118510), benzodiazepine, muscarinic acetylcholine (B1216132), or nicotinic acetylcholine receptors. sunosi.comdrugs.comnih.gov

While binding to adrenergic alpha-2A and alpha-2B receptors has been observed (Ki of 10.5 µM and 2.7 µM, respectively), subsequent in vitro functional assays demonstrated no agonist or antagonist activity at these receptors. axsome.comeuropa.eu Similarly, binding to 5HT1A receptors has been reported (Ki = 3.6 μM), which was associated with low-potency agonist activity (EC50=25 µM). axsome.com Furthermore, solriamfetol is not a potent inhibitor or inducer of major cytochrome P450 (CYP) enzymes such as CYP1A2, 2C19, 2D6, 2E1, and 3A4, nor does it have pharmacokinetically relevant interactions with transporter systems like OCT2, MATE1, and OATP1B1. nih.gov

Behavioral Pharmacology Studies in Animal Models of Wakefulness and Arousal

The effects of solriamfetol on wakefulness, arousal, and behavior have been investigated in several animal models, providing insights into its in vivo pharmacological actions.

In rodent models, solriamfetol administration robustly promotes wakefulness and alters sleep architecture as measured by electroencephalography (EEG) and electromyography (EMG). europa.eu In a mouse model of narcolepsy (hypocretin/ataxin-3 transgenic mice), solriamfetol dose-dependently induced continuous wakefulness during both the normal resting (light) and active (dark) phases. europa.eu The amount of wakefulness observed in these narcoleptic mice following solriamfetol administration was similar to that of wild-type mice, suggesting a normalization of sleep/wake activity. europa.eu Both non-REM (NREM) and REM sleep were reduced to levels seen in wild-type mice. europa.eu Importantly, this prolonged wakefulness was not followed by rebound hypersomnia. nih.goveuropa.eu

Studies in three inbred mouse strains also demonstrated that the wakefulness induced by solriamfetol was followed by a compensatory rebound in the duration and intensity (EEG delta power) of sleep, but not over-compensation for the sleep lost. europa.eu Furthermore, brain transcriptome analysis suggested that the pharmacological pathways involved in solriamfetol's wake-promoting effects may differ from those of amphetamine and modafinil. europa.eu In rats, solriamfetol administered at the beginning of the light period (the primary sleep phase for rodents) strongly influenced the sleep-wake cycle. europa.eu EEG analysis in mice has also revealed that solriamfetol induces a state of wakefulness characterized by a significant upregulation of EEG gamma activity, which is considered a biomarker for cognition. researchgate.netbiorxiv.org

The effects of solriamfetol on locomotor activity appear to differ from traditional stimulants. Some studies in C57BL/6J mice showed that solriamfetol significantly increased locomotor activity in a dose-dependent manner. glpbio.com Similarly, single oral administrations to male SD rats and male CD-1 mice resulted in slight increases in motor activity compared to controls. fda.gov

However, other research highlights that solriamfetol is not associated with the strong psychomotor activity, behavioral stereotypies, or anxiety-related behaviors that are often seen with amphetamines and modafinil. researchgate.netbiorxiv.orgbiorxiv.org One study noted that at higher doses (50-150 mg/kg), solriamfetol induced an alert waking state associated with low mobility. researchgate.netbiorxiv.org A comparison study in a mouse model of narcolepsy found that while modafinil significantly induced locomotor activity, solriamfetol had only small effects. nih.gov

Interestingly, in DAT knockout mice, solriamfetol demonstrated clear effects on CNS activities like locomotion, rearing, and stereotypy, suggesting its in vivo effects are not solely mediated by DAT inhibition. europa.eu In fact, while it did not increase locomotor activity in naive mice, it inhibited the increase in locomotor activity observed in DAT knockout mice. colab.wsoup.com

Preclinical studies suggest that solriamfetol can enhance cognitive functions. Because higher doses that potently promote wakefulness were also found to induce a state of low mobility that could interfere with behavioral testing, lower doses were used to assess cognition. researchgate.netbiorxiv.orgbiorxiv.org

In wild-type mice, low doses of solriamfetol (3 mg/kg) were found to consistently improve sustained attention for a novel object and enhance spatial memory in tests like the Novel Object Recognition (NOR) task. researchgate.netbiorxiv.org This cognitive enhancement was associated with specific changes in brain electrical activity. researchgate.netbiorxiv.org EEG recordings during the NOR task revealed that solriamfetol reduced EEG delta power (an index of sleepiness) and enhanced EEG fast-gamma power (an index of mental concentration). researchgate.netbiorxiv.orgbiorxiv.org These findings suggest that solriamfetol may improve cognitive performance by prolonging and maintaining attention. biorxiv.org In a murine model of obstructive sleep apnea (B1277953), which can induce cognitive deficits, solriamfetol was also shown to improve cognition. glpbio.comresearchgate.net

Neurochemical Effects in Animal Models: In Vivo Microdialysis Studies

In vivo microdialysis is a critical technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in living animals. Studies utilizing this method have been pivotal in elucidating the neurochemical profile of solriamfetol hydrochloride.

Quantification of Extracellular Dopamine Levels in Striatal and Mesolimbic Regions

Preclinical research using in vivo microdialysis in rats has demonstrated that solriamfetol administration leads to a significant increase in extracellular dopamine (DA) concentrations. nih.govresearchgate.net Specifically, these effects have been quantified in the striatum, a key subcortical structure involved in motor function and reward. The striatum is a major component of the basal ganglia and receives dense dopaminergic innervation. It can be functionally divided into dorsal and ventral (which includes the nucleus accumbens) components, associated with the nigrostriatal and mesolimbic pathways, respectively. diapason-study.euwikipedia.org

In one key study, administration of solriamfetol (30 mg/kg, s.c.) in rats was shown to increase dopamine levels in the striatum. glpbio.com This elevation of extracellular dopamine is a direct consequence of solriamfetol's inhibitory action at the dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.govglpbio.com The mesolimbic pathway, often called the reward pathway, connects the ventral tegmental area (VTA) to the ventral striatum, including the nucleus accumbens. wikipedia.org Studies confirm that solriamfetol enhances dopamine neurotransmission in the rat striatum, which encompasses these critical reward-related areas. nih.gov

Table 1: Effect of Solriamfetol on Extracellular Dopamine in Rats (In Vivo Microdialysis)

| Brain Region | Finding | Reference |

|---|---|---|

| Striatum | Increased extracellular dopamine levels following administration. | researchgate.netglpbio.comeuropa.eu |

| Nucleus Accumbens | Enhances dopamine neurotransmission. | nih.gov |

Quantification of Extracellular Norepinephrine Levels in Cortical and Subcortical Regions

Concurrent with its effects on dopamine, solriamfetol also significantly increases extracellular levels of norepinephrine (NE). nih.govresearchgate.net In vivo microdialysis studies in rats have specifically measured this effect in the prefrontal cortex, a cortical region crucial for executive function, attention, and arousal. glpbio.comeuropa.eu

The administration of solriamfetol (30 mg/kg, s.c.) was found to elevate norepinephrine concentrations in the prefrontal cortex. glpbio.com This action is attributed to solriamfetol's binding to and inhibition of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine and increasing its availability in the synaptic cleft. glpbio.compatsnap.com The dual inhibition of both dopamine and norepinephrine reuptake is a defining characteristic of solriamfetol's neurochemical profile. nih.gov

Table 2: Effect of Solriamfetol on Extracellular Norepinephrine in Rats (In Vivo Microdialysis)

| Brain Region | Finding | Reference |

|---|---|---|

| Prefrontal Cortex | Increased extracellular norepinephrine levels following administration. | researchgate.netglpbio.comeuropa.eu |

Comparative Preclinical Pharmacology with Other Wake-Promoting Agents (Mechanistic Focus)

Solriamfetol's mechanism of action as a dopamine and norepinephrine reuptake inhibitor (DNRI) distinguishes it from both classic stimulants and other non-stimulant wake-promoting agents. nih.govnv.gov

Differentiation of Wake-Promoting Mechanisms from Classic Stimulants

The neuropharmacological actions of solriamfetol are distinct from those of classic psychostimulants like amphetamine. nv.govnih.gov While both classes of drugs increase synaptic levels of dopamine and norepinephrine, their underlying mechanisms differ significantly.

Reuptake Inhibition vs. Monoamine Release: Solriamfetol acts as a selective reuptake inhibitor at DAT and NET. nih.gov In contrast, amphetamines primarily act as monoamine releasing agents. They enter the presynaptic neuron and induce the reverse transport of dopamine and norepinephrine through their respective transporters, leading to a robust, non-vesicular release of these neurotransmitters into the synapse. Solriamfetol has been shown to lack these significant monoamine-releasing properties. nv.govnih.gov Specifically, unlike amphetamine, solriamfetol does not promote the release of norepinephrine. nv.gov

Locomotor Activity: In preclinical studies, solriamfetol's effect on locomotor activity also differs from classic stimulants. Unlike traditional stimulants, solriamfetol did not cause an increase in locomotor activity in naive mice, suggesting a different behavioral profile. oup.com

Neurobiological Substrates and Systems Level Effects of Solriamfetol Hydrochloride

Modulation of Specific Dopaminergic Pathways in the Central Nervous System

Solriamfetol's primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in synaptic dopamine levels. nih.govwikipedia.org This modulation of dopaminergic signaling is crucial for its therapeutic effects in conditions characterized by excessive daytime sleepiness. patsnap.com

Ascending Dopaminergic Projections to Cortical and Subcortical Structures

The brain's dopaminergic system is organized into several major pathways, including the mesocortical, mesolimbic, and nigrostriatal tracts, which originate from the midbrain and project to various cortical and subcortical areas. These pathways are integral to the regulation of arousal, motivation, and reward. By blocking the reuptake of dopamine, solriamfetol (B1681049) enhances dopaminergic transmission within these ascending projections, contributing to a state of heightened wakefulness and alertness. patsnap.comdrugbank.com The increased availability of dopamine in the synapse allows for greater interaction with D1 and D2 receptors, which are known to promote wakefulness. nih.gov

Role of the Ventral Tegmental Area (VTA) and Substantia Nigra in Solriamfetol Action

The dopaminergic effects of solriamfetol are particularly prominent in key midbrain structures, including the ventral tegmental area (VTA) and the substantia nigra pars compacta. nih.gov These areas are the primary sources of dopamine neurons that form the major dopaminergic pathways. drugbank.com The VTA is a central component of the mesolimbic and mesocortical pathways, playing a significant role in reward and motivation, while the substantia nigra is a key part of the nigrostriatal pathway, crucial for motor control and also implicated in arousal.

Research indicates that the wake-promoting effects of solriamfetol are associated with its activity in these regions. nih.gov However, some studies in animal models have shown that while solriamfetol acts on these areas, the activation of dopaminergic neurons in the VTA and substantia nigra may be less pronounced compared to other stimulants. biorxiv.org One study noted that less than 2% of tyrosine hydroxylase-positive (dopaminergic) neurons in the VTA and substantia nigra expressed markers of neuronal activation following solriamfetol administration in mice. biorxiv.org This suggests a potentially more nuanced or targeted action within these classical wake-promoting systems.

Modulation of Key Noradrenergic Pathways Implicated in Arousal

In addition to its effects on dopamine, solriamfetol is also a potent norepinephrine (B1679862) reuptake inhibitor, targeting the norepinephrine transporter (NET). nih.govwikipedia.org This dual action is fundamental to its wake-promoting properties, as the noradrenergic system is a cornerstone of the body's arousal and stress response mechanisms. patsnap.com

Locus Coeruleus System Activation and Descending Projections

The primary source of norepinephrine in the brain is the locus coeruleus (LC), a nucleus located in the pons. nih.govfrontiersin.org The LC projects extensively throughout the central nervous system, including to the cerebral cortex, thalamus, hypothalamus, and cerebellum, playing a critical role in regulating arousal, attention, and the sleep-wake cycle. lancaster.ac.uknih.gov By inhibiting norepinephrine reuptake, solriamfetol amplifies the signaling of the LC, leading to a widespread increase in noradrenergic tone. nih.gov This enhanced noradrenergic activity contributes significantly to the state of wakefulness and alertness. frontiersin.org

While solriamfetol's mechanism involves the LC, some research suggests that its activation of this nucleus might differ from other stimulants or non-pharmacological wakefulness, indicating a potentially unique profile of action. biorxiv.orgbiorxiv.org

Noradrenergic Contributions to Ascending Reticular Activating System Function

The ascending reticular activating system (ARAS) is a complex network of nuclei and pathways in the brainstem that is essential for maintaining consciousness and regulating sleep-wake transitions. verywellhealth.comtaylorandfrancis.com The ARAS includes several monoaminergic cell groups, with the noradrenergic neurons of the locus coeruleus being a key component. lancaster.ac.uktaylorandfrancis.com

By increasing the availability of norepinephrine, solriamfetol enhances the activity of the noradrenergic components of the ARAS. fda.gov This, in turn, promotes cortical activation and a state of heightened arousal. taylorandfrancis.com The dysfunction of these brainstem arousal systems has been observed in animal models of sleep disorders, highlighting the therapeutic relevance of solriamfetol's mechanism. fda.gov

Indirect Interactions with Other Neurotransmitter Systems (e.g., Cholinergic, Orexinergic)

Solriamfetol does not significantly bind to or inhibit the serotonin (B10506) transporter, nor does it have an affinity for histamine, hypocretin (orexin), nicotinic acetylcholine (B1216132), or GABA receptors. nih.govdrugbank.com However, the modulation of dopamine and norepinephrine can indirectly influence other systems.

Cholinergic System: The cholinergic system, particularly the basal forebrain cholinergic neurons, plays a vital role in cortical arousal and attention. nih.gov There are known interactions between the catecholaminergic and cholinergic systems. For instance, noradrenergic inputs from the locus coeruleus can modulate cholinergic neurons. researchgate.net Therefore, by enhancing noradrenergic signaling, solriamfetol could indirectly influence cholinergic activity and contribute to its wake-promoting effects.

Orexinergic System: The orexin (B13118510) (hypocretin) system, located in the lateral hypothalamus, is a critical regulator of wakefulness and arousal. nih.gov Orexin neurons project to and excite both dopaminergic neurons in the VTA and noradrenergic neurons in the LC. frontiersin.org While solriamfetol does not directly bind to orexin receptors, the increased activity in the dopaminergic and noradrenergic systems it produces could potentially engage in feedback loops with the orexin system. Some studies suggest that structures like the orexin neurons are strongly activated during various types of induced wakefulness, including that produced by solriamfetol. biorxiv.org

Brain Region-Specific Effects: Preclinical Neuroimaging and Lesion Studies

The wake-promoting effects of Solriamfetol hydrochloride are underpinned by its modulation of specific neurobiological substrates and neural systems. Preclinical research, employing neuroimaging techniques and targeted lesion studies in animal models, has begun to elucidate the brain regions and circuits critical to its mechanism of action.

Functional Neuroimaging (e.g., fMRI, PET) in Animal Models to Identify Active Brain Regions

While direct functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) studies on solriamfetol in animal models are not extensively available in published literature, valuable insights into its region-specific activity have been gained through other methods that map neuronal activation, such as the detection of the immediate early gene c-Fos. The protein product of the c-fos gene is often used as an indirect marker of neuronal activity, with its expression correlating with increased metabolic and synaptic activity that is also measured by techniques like fMRI. nih.gov

A significant preclinical study utilized TRAP2 (Targeted Recombination in Active Populations) transgenic mice to map and compare the brain-wide neuronal activation patterns induced by solriamfetol, another wake-promoting agent modafinil (B37608), and non-pharmacological wakefulness. nih.govox.ac.uk This methodology allowed for the identification of neurons activated during specific periods of wakefulness. nih.govox.ac.uk The findings revealed that solriamfetol induces a distinct pattern of neuronal activation compared to the other conditions, particularly in several subcortical structures. nih.gov

The research identified a network of brain regions that were significantly more activated by solriamfetol, suggesting these areas are key to its specific wake-promoting effects. nih.gov These structures are involved in various functions including stress, arousal, and autonomic control. The study highlighted that noradrenergic neurons within the lateral reticular area were among those more activated by solriamfetol. nih.gov In contrast, a separate study noted that c-FOS immunoreactivity was induced in the striatum by modafinil but not by solriamfetol, suggesting differential effects on dopaminergic pathways under certain experimental conditions. nih.gov

Microdialysis studies in rats, while not a neuroimaging technique, complement these findings by providing direct neurochemical evidence of solriamfetol's action in specific brain areas. These studies have shown that solriamfetol increases extracellular concentrations of dopamine in the nucleus accumbens and norepinephrine in the prefrontal cortex, consistent with its role as a dopamine and norepinephrine reuptake inhibitor. researchgate.netoup.com

The table below summarizes the key brain regions identified in the c-Fos mapping study as being more robustly activated by solriamfetol compared to modafinil and non-pharmacological wakefulness.

| Brain Macro-Region | Specific Structure More Activated by Solriamfetol |

| Telencephalon | Bed Nucleus of the Stria Terminalis (BNST) |

| Central Amygdalar Nucleus | |

| Diencephalon | Paraventricular Hypothalamic Nucleus (PVN) |

| Supraoptic Nucleus (SON) | |

| Paraventricular Thalamic Nucleus (PVT) | |

| Brainstem (Pons) | Lateral Parabrachial Nucleus |

| Brainstem (Medulla) | Lateral Reticular Area (including noradrenergic neurons) |

| Data sourced from a preclinical c-Fos mapping study in TRAP2 transgenic mice. nih.gov |

Targeted Lesion Studies to Dissect Critical Neural Circuitry

Targeted lesion studies, which involve the selective ablation or inactivation of specific neuronal populations or pathways, are crucial for determining the necessity of those components for a drug's effect. Preclinical studies with solriamfetol have utilized genetic lesion models to investigate the neural circuitry underlying its wake-promoting actions.

One key area of investigation has been the hypocretin/orexin system, a critical regulator of wakefulness that is deficient in narcolepsy. nih.govnih.govnih.gov Research in hypocretin/ataxin-3 transgenic mice, a model of narcolepsy characterized by the progressive loss of hypocretin/orexin neurons, demonstrated that solriamfetol effectively induces continuous wakefulness during both the rest (light) and active (dark) phases. europa.eu Similarly, in another narcolepsy model using orexin neuron-ablated (DTA) mice, solriamfetol produced potent wake-promoting effects. nih.govresearchgate.net However, its efficacy was somewhat attenuated in these mice compared to wild-type controls, particularly in sustaining wakefulness without interruption. nih.gov These findings suggest that while the hypocretin/orexin system is not essential for the wake-promoting effects of solriamfetol, the integrity of this system may influence the robustness of the response.

To probe the role of the dopamine transporter (DAT), a primary target of solriamfetol, studies have been conducted in DAT knockout mice. oup.comeuropa.eu In these animals, which lack the primary site for dopamine reuptake, solriamfetol still produced clear effects on the central nervous system, including changes in locomotor and rearing activities. europa.eu This indicates that the in vivo effects of solriamfetol are not mediated solely through the inhibition of the dopamine transporter and that other mechanisms, such as its action on the norepinephrine transporter, play a significant role. oup.comeuropa.eu

While studies using neurotoxins like 6-hydroxydopamine (6-OHDA) to lesion dopamine neurons or DSP-4 to lesion norepinephrine neurons have not been specifically reported in the context of solriamfetol's primary effects, the existing genetic lesion studies provide substantial evidence. nih.govfrontiersin.org They confirm that solriamfetol's mechanism is multifactorial, relying on both the dopaminergic and noradrenergic systems, and that it remains effective even when a major wake-promoting system like the hypocretin/orexin pathway is compromised. nih.goveuropa.eu

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

In vivo and in vitro studies in species including mice, rats, and dogs have been central to characterizing the ADME profile of solriamfetol (B1681049). europa.eu

Solriamfetol demonstrates moderate to high oral bioavailability in preclinical species, ranging from approximately 72% to 100%. fda.gov Following oral administration, it is rapidly absorbed. europa.eu The absorption is primarily governed by a passive transcellular mechanism. europa.eu

The apparent volume of distribution in animals is notable, exceeding total blood volume, which suggests extensive distribution into tissues beyond the vascular compartment. europa.eufda.gov Plasma protein binding of solriamfetol is low across all tested species, including mice, rats, rabbits, and dogs, with binding percentages of around 13% and 8% respectively. europa.eufda.gov In rats, high concentrations of the compound are found in excretory organs like the liver and kidney, which aligns with its primary elimination routes. europa.eu Studies in pigmented rats showed that following oral administration of radiolabeled solriamfetol, radioactivity peaked at 5 hours and then declined rapidly. europa.eu

Table 1: Oral Bioavailability of Solriamfetol in Preclinical Species and Humans

| Species | Oral Bioavailability (%) |

| Mouse | 72 - 100 |

| Rat | 72 - 100 |

| Dog | 72 - 100 |

| Human | ~95 |

| Data sourced from FDA reports. fda.gov |

There are notable interspecies differences in the metabolism of solriamfetol. europa.eu In rats, the drug undergoes relatively slow and significant hepatic metabolism. europa.eufda.gov In contrast, dogs show very limited hepatic metabolism, a profile that is more similar to humans. europa.eufda.gov In vitro studies using hepatocytes and liver preparations from rats, mice, rabbits, dogs, and humans confirm that solriamfetol is not extensively metabolized. fda.gov

The primary metabolic pathways identified in the liver across species include aliphatic and aromatic hydroxylation, carbamate (B1207046) hydrolysis, glucuronidation, alcohol oxidation, N-acetylation, and glutathione (B108866) conjugation. europa.eufda.gov A minor, inactive metabolite, N-acetyl solriamfetol (M11), has been identified in human urine and was also found in rat plasma. europa.eu Importantly, no unique human metabolites have been discovered, indicating that the toxicological studies in animals adequately cover the safety risks for metabolites. europa.eufda.gov No chiral inversion of solriamfetol to its S-enantiomer was observed in any species. europa.eu

The primary route of elimination for solriamfetol is through the kidneys. europa.eu In rats, the drug undergoes both renal excretion and hepatic metabolism. fda.gov In dogs and humans, the majority of the drug is excreted unchanged in the urine. fda.govfda.gov Studies with radiolabeled solriamfetol showed complete excretion recovery in rats, dogs, and humans, suggesting no significant formation of reactive metabolites. europa.eu In rats, unchanged solriamfetol accounted for 41.2% and 54.1% of the dose excreted in males and females, respectively, within 48 hours. fda.gov Renal clearance has been shown to exceed creatinine (B1669602) clearance by approximately three-fold, which indicates that active tubular secretion is likely a major pathway for elimination. europa.eu Minor biliary or transepithelial elimination may also occur in rats. europa.eu

Blood-Brain Barrier Penetration and Central Nervous System Distribution

The ability of solriamfetol to cross the blood-brain barrier and distribute within the central nervous system (CNS) is fundamental to its wake-promoting effects.

Studies have confirmed that solriamfetol penetrates the brain. fda.gov Solriamfetol is considered a high brain-penetrating agent, with one study reporting a brain/plasma Area Under the Curve (AUC) ratio of 9.6. nih.gov After subcutaneous administration in male rats, solriamfetol was measurable in both plasma and brain regions. fda.gov While plasma concentrations peaked earlier and were higher than in the brain's extracellular fluid, the levels in the brain remained relatively constant over a 6-hour period, whereas plasma levels declined rapidly. fda.gov This suggests a potentially longer duration of exposure in the brain compared to the plasma, which may contribute to a longer pharmacological effect relative to its short elimination half-life. europa.eufda.gov

Table 2: Mean Pharmacokinetic Parameters of Solriamfetol in Plasma and Brain of Male Sprague-Dawley Rats after a Single Subcutaneous Dose

| Tissue | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ngh/mL or ngh/g) |

| Plasma | 2-3 times higher than brain | Earlier than brain | - |

| Pre-frontal Cortex ECF | - | - | - |

| Striatal ECF | - | - | - |

| Data qualitatively described in FDA reports. fda.gov |

In male rats, after a single subcutaneous dose, solriamfetol was found in the pre-frontal cortex and striatal regions of the brain. fda.gov Autoradiography experiments in rats did not show appreciable binding to the dopamine (B1211576) and norepinephrine (B1679862) transporters, although parenteral doses did increase dopamine levels in the striatum and norepinephrine levels in the prefrontal cortex. europa.eu This suggests that while the drug acts on these transporters, the binding may be transient or below the detection limit of this specific technique. Further studies using more sensitive methods like mass spectrometry imaging could provide a more detailed map of its regional distribution.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The pharmacodynamic effects of solriamfetol hydrochloride are intrinsically linked to its pharmacokinetic profile, a relationship that has been characterized in several preclinical models. The compound's primary mechanism of action is as a dopamine and norepinephrine reuptake inhibitor (DNRI). nih.govfda.govglpbio.com Preclinical studies have focused on establishing the correlation between drug concentrations in plasma and the brain and the resultant neurochemical and behavioral outcomes.

Correlation between Plasma/Brain Concentrations and Neurochemical Effects

In vitro and in vivo studies have established a clear link between solriamfetol concentrations and its intended neurochemical effects at monoamine transporters. nih.gov Solriamfetol demonstrates a dual reuptake inhibition activity at both dopamine (DA) and norepinephrine (NE) transporters. researchgate.net In assays using cells expressing human transporters, solriamfetol inhibited the reuptake of dopamine and norepinephrine with moderate potency. nih.goveuropa.eu It showed affinity for the human dopamine transporter (DAT) and norepinephrine transporter (NET), while having negligible affinity for the serotonin (B10506) transporter (SERT). nih.goveuropa.euncats.io

This in vitro activity correlates with in vivo neurochemical changes observed in animal models. nih.gov In vivo microdialysis studies in rats demonstrated that solriamfetol administration is associated with increased extracellular concentrations of dopamine in the striatum and norepinephrine in the prefrontal cortex. europa.eueuropa.eufda.gov Specifically, parenteral doses that produced clear wake-promoting effects in rats led to these elevations in key neurotransmitters. europa.eueuropa.eu This confirms that pharmacologically relevant concentrations of solriamfetol in the central nervous system effectively block DAT and NET, leading to an increase in synaptic dopamine and norepinephrine.

| Target | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | IC₅₀ | 2.9 | nih.govglpbio.comresearchgate.net |

| Kᵢ | 14.2 | fda.goveuropa.euncats.io | |

| Norepinephrine Transporter (NET) | IC₅₀ | 4.4 | nih.govglpbio.comresearchgate.net |

| Kᵢ | 3.7 | fda.goveuropa.euncats.io | |

| Serotonin Transporter (SERT) | IC₅₀ | >100 | nih.govresearchgate.netncats.io |

| Kᵢ | 81.5 | fda.goveuropa.euncats.io |

Relationship between Exposure and Behavioral Outcomes in Animal Models

The relationship between solriamfetol exposure and behavioral outcomes has been characterized in multiple preclinical species, primarily mice and rats. Studies consistently show a dose-dependent effect on wakefulness, locomotor activity, and other behaviors. glpbio.combiorxiv.org

In narcoleptic mouse models, solriamfetol produced a potent, dose-dependent promotion of wakefulness. glpbio.com Unlike traditional stimulants, the wake-promoting effects of solriamfetol were not accompanied by significant stereotyped behavior or pronounced locomotor hyperactivity at equivalent doses. biorxiv.orgresearchgate.net However, some studies in rats and mice did note dose-dependent increases in locomotor activity. fda.govglpbio.com For instance, a general observation test in rats following intraperitoneal administration found dose-dependent induction of sniffing, mydriasis, excitation, and rearing. europa.eu

Higher doses in some animal models were required to elicit certain behavioral effects. For example, drug discrimination assays in rats found that very high doses of solriamfetol produced stimulus cues similar to cocaine. fda.gov In contrast, lower doses have been shown to have positive effects on cognition. biorxiv.org In wild-type mice, a low dose of 3 mg/kg improved sustained attention and spatial memory. biorxiv.org This dose was also associated with a reduction in EEG delta wave activity (an index of sleepiness) and an enhancement of EEG fast-gamma activity (an index of mental concentration). biorxiv.org Furthermore, studies have shown that solriamfetol does not induce anxiety-related behaviors and may even have anxiolytic effects in mice. biorxiv.org

| Species | Dose (Route) | Observed Behavioral Outcome | Reference |

|---|---|---|---|

| Mouse | 1-3 mg/kg (IP) | Improved sustained attention and spatial memory; no significant increase in locomotor activity. | biorxiv.org |

| Mouse (Wild-Type & Narcoleptic) | 50, 100, 150 mg/kg (PO) | Dose-dependent promotion of wakefulness. High doses (50-150 mg/kg) induced wakefulness with low mobility. | glpbio.combiorxiv.org |

| Mouse | 30, 100 mg/kg (PO) | Dose-dependent increase in locomotor activity. | glpbio.com |

| Rat | 15, 30 mg/kg (IP) | Increased extracellular dopamine and norepinephrine in the brain. | europa.eu |

| Rat | ED₅₀ 16 mg/kg (IP) | Induced sniffing. | europa.eu |

| Rat | ED₅₀ 25 mg/kg (IP) | Induced excitation and rearing. | europa.eu |

Medicinal Chemistry and Synthetic Approaches for Solriamfetol Hydrochloride

Chemical Synthesis Pathways and Methodologies for Solriamfetol (B1681049) Hydrochloride

The synthesis of Solriamfetol hydrochloride begins with the chiral precursor D-phenylalanine, establishing the critical (R)-stereochemistry of the final molecule. chemicalbook.com

The core of Solriamfetol's synthesis is the retention of the (R)-configuration from a chiral starting material. A common and scalable route starts from D-phenylalanine methyl ester hydrochloride. chemicalbook.com

A key synthetic pathway involves the following steps:

Reduction of the Ester: The methyl ester of D-phenylalanine is reduced to the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol, also known as D-phenylalaninol. This reduction is a critical step to form the amino alcohol backbone of the molecule. chemicalbook.com

Carbamate (B1207046) Formation: The resulting (R)-2-amino-3-phenylpropan-1-ol undergoes carbamoylation. This is often achieved using an agent like sodium cyanate (B1221674) in an acidic medium to form the carbamate moiety on the primary alcohol, yielding the Solriamfetol free base. chemicalbook.com

Salt Formation: The final step is the formation of the hydrochloride salt. The Solriamfetol free base is treated with hydrochloric acid (HCl), often in a solvent mixture such as dichloromethane (B109758) and ethyl acetate, to precipitate the stable and water-soluble this compound. chemicalbook.com

For industrial-scale production, synthetic routes must be efficient, cost-effective, and produce a final product with high purity. Research has focused on optimizing each step of the synthesis. This includes the use of amine-protecting groups, such as the t-butoxycarbonyl (Boc) group, on D-phenylalaninol before the carbamoylation step. googleapis.com

An alternative process involves:

Reacting amine-protected D-phenylalaninol with a carbamoylating agent like 1,1'-carbonyldiimidazole. googleapis.comgoogle.com

Deprotecting the amine group under acidic conditions. googleapis.com

Converting the resulting Solriamfetol free base to the hydrochloride salt, sometimes without the isolation of the free base to streamline the process. google.com

The purity of the final active pharmaceutical ingredient (API) is critical. Impurity profiling is an essential part of quality control. nih.gov High-performance liquid chromatography (HPLC) methods have been developed to determine the enantiomeric purity of Solriamfetol, ensuring that the S-enantiomer, a potential chiral impurity, is below acceptable limits. researchgate.net Further studies have identified, synthesized, and characterized several process-related impurities, leading to the development of validated ultrahigh-performance liquid chromatography (UPLC-UV) methods for routine quality control analysis. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Monoamine Transporter Inhibition and Receptor Binding

The pharmacological profile of Solriamfetol is defined by its activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). wikipedia.org Recently, its activity as a trace amine-associated receptor 1 (TAAR1) agonist has also been identified. wikipedia.orgbiospace.com

While specific academic literature on the design and synthesis of a wide range of Solriamfetol analogs for SAR studies is not extensively published, the core structure of Solriamfetol is a phenylalanine derivative. chemicalbook.com Phenylalanine and its derivatives, like amphetamine, are classic scaffolds for compounds targeting monoamine transporters. The structure of Solriamfetol—(R)-2-amino-3-phenylpropylcarbamate—is relatively simple, featuring a primary amine, a carbamate group, and a phenyl ring. Modifications to these key functional groups would be the logical focus of SAR studies to probe their influence on transporter affinity and selectivity.

Solriamfetol itself exhibits a distinct profile at the dopamine transporter (DAT) and norepinephrine transporter (NET). It acts as an inhibitor of dopamine and norepinephrine reuptake without promoting their release, which distinguishes it from amphetamine-like stimulants. chemicalbook.comresearchgate.net

DAT and NET Affinity: In vitro radioligand binding assays have shown that Solriamfetol binds to human DAT and NET. europa.eu It inhibits the reuptake of dopamine and norepinephrine with IC₅₀ values of 2.9 µM and 4.4 µM, respectively. wikipedia.orgresearchgate.net Its affinity for the serotonin (B10506) transporter (SERT) is significantly weaker (IC₅₀ > 100 µM), highlighting its selectivity. wikipedia.orgresearchgate.net

The table below summarizes the in vitro binding affinity (Kᵢ) and functional inhibition (IC₅₀) of Solriamfetol at human monoamine transporters.

| Transporter/Receptor | Binding Affinity (Kᵢ) | Inhibition (IC₅₀) / Agonism (EC₅₀) | Citation(s) |

| Dopamine Transporter (DAT) | 14.2 µM | 2.9 µM | wikipedia.org |

| Norepinephrine Transporter (NET) | 3.7 µM | 4.4 µM | wikipedia.org |

| Serotonin Transporter (SERT) | 81.5 µM | > 100 µM | wikipedia.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Not Reported | 10 - 16 µM | wikipedia.org |

Table 1: In vitro activity of Solriamfetol at human monoamine transporters and TAAR1.

Development of Prodrugs or Metabolite-Derived Analogs (if applicable to academic research)

A search of academic and patent literature does not reveal significant research focused on the development of prodrugs specifically for Solriamfetol. The prodrug approach is a well-established strategy in medicinal chemistry to improve properties such as solubility, stability, or bioavailability. nih.govmdpi.comnih.govsciencepublishinggroup.com However, Solriamfetol itself has high bioavailability (~95%) and is minimally metabolized, with about 95% of the dose excreted unchanged in the urine. wikipedia.org The only notable metabolite is N-acetylsolriamfetol, which is inactive and accounts for 1% or less of the administered dose. wikipedia.org

Given these favorable pharmacokinetic properties—high bioavailability and limited metabolism—there has likely been little impetus for academic or industrial research into developing prodrugs of Solriamfetol, as the primary challenges that prodrugs aim to solve are not present with the parent molecule.

Synthesis and Characterization of Solriamfetol Metabolites for Preclinical Investigations

In the case of solriamfetol, metabolism is notably limited in humans. wikipedia.orgsunosihcp.com Regulatory documents from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) corroborate that the drug is primarily excreted unchanged. fda.goveuropa.eu Approximately 95% of an administered dose is recovered in the urine as the parent compound, solriamfetol. wikipedia.orgsunosihcp.comnih.gov

The major identified human metabolite is N-acetyl solriamfetol (M11), which accounts for 1% or less of the total dose. wikipedia.orgsunosihcp.comfda.gov Preclinical and in vitro studies have demonstrated that this N-acetyl metabolite is pharmacologically inactive. fda.gov Specifically, in vitro binding assays have shown that N-acetyl solriamfetol does not exhibit any significant affinity for the dopamine transporter (DAT) or the norepinephrine transporter (NET), which are the primary pharmacological targets of the parent compound.

Interestingly, the metabolic profile of solriamfetol shows significant interspecies differences. While metabolism is minimal in humans and dogs, it is more pronounced in rats. fda.gov In preclinical studies involving rats, the major metabolite identified was the glucuronide conjugate of a p-hydroxy metabolite (M1), a pathway not prominently observed in humans. fda.gov This underscores the importance of careful species selection and consideration in preclinical toxicology and pharmacokinetic studies.

To support these preclinical investigations, the synthesis and characterization of potential metabolites and process-related impurities are undertaken. A study focused on the identification, synthesis, and characterization of eight process-related impurities of solriamfetol has been reported. researchgate.net Such studies are vital as these compounds can serve as reference standards for analytical methods used in quality control and stability testing, and to identify substances observed in metabolic studies. researchgate.net While some of these synthesized impurities were previously known compounds, several were synthesized and characterized for the first time in relation to solriamfetol research. researchgate.net

The characterization of these synthesized compounds involves a suite of spectroscopic and chromatographic techniques to confirm their structure and purity. researchgate.net These analytical data are essential for their use as qualified reference standards in preclinical assessments.

The table below summarizes the key identified metabolites of solriamfetol and their relevance in preclinical studies.

| Metabolite/Impurity | Structure | Species of Observation | Preclinical Relevance | Citation(s) |

| N-acetyl solriamfetol | (R)-N-(1-carbamoyloxy-3-phenylpropan-2-yl)acetamide | Human, Rat | - Primary human metabolite.- Synthesized as a reference standard for analytical and pharmacokinetic studies.- Determined to be pharmacologically inactive. | fda.govresearchgate.net |

| p-hydroxy solriamfetol glucuronide (M1) | Glucuronide conjugate of (R)-2-amino-3-(4-hydroxyphenyl)propyl carbamate | Rat | - Major metabolite in rats, highlighting species differences in metabolism.- Important for interpreting rat toxicology and metabolism data. | fda.gov |

| Process-Related Impurities | Various | N/A | - Synthesized and characterized to serve as reference standards for analytical method validation (UPLC-UV).- Used for impurity profiling in the drug substance and to aid in the identification of potential degradants or minor metabolites. | researchgate.net |

The synthesis of these metabolite standards, particularly N-acetyl solriamfetol, is a critical step in the preclinical drug development process. Although detailed synthetic schemes are often proprietary, the general approach involves standard organic chemistry transformations. For N-acetyl solriamfetol, this would typically involve the selective N-acetylation of the primary amine of solriamfetol using an acetylating agent, while protecting the carbamate functionality if necessary. The availability of such synthetic standards allows for the development of validated, sensitive, and selective bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of solriamfetol and its metabolites in various biological samples like plasma and urine. nih.govresearchgate.net These methods are fundamental to conducting pharmacokinetic and metabolism studies during preclinical evaluation.

Advanced Research Methodologies and Translational Insights

In Vitro Systems for Investigating Solriamfetol (B1681049) Hydrochloride Action

In vitro systems offer a controlled environment to dissect the molecular interactions of solriamfetol hydrochloride with its primary targets, providing a foundational understanding of its neurochemical effects.

Primary Neuronal Cultures and Synaptosomal Preparations for Neurotransmitter Release Studies

To understand the effects of solriamfetol in a more physiologically relevant context, researchers utilize preparations derived directly from neural tissue, such as primary neuronal cultures and synaptosomes. Synaptosomes are isolated, sealed nerve terminals that contain all the molecular machinery necessary for neurotransmitter uptake, storage, and release, making them an excellent model for studying synaptic function. nih.gov

Studies using synaptosomes from rat brain tissue have investigated whether solriamfetol stimulates the release of monoamines, a characteristic of amphetamine-like stimulants. In one such study, even at a high concentration (30 μM), solriamfetol induced only a modest release of dopamine (B1211576) and serotonin (B10506) and did not stimulate norepinephrine (B1679862) release. europa.eu This finding reinforces that the primary mechanism of solriamfetol is reuptake inhibition rather than promotion of neurotransmitter release. researchgate.net

In Vivo Neurophysiological Techniques for Comprehensive Assessment

In vivo techniques in animal models are essential for understanding how the molecular actions of solriamfetol translate into changes in brain activity and network function.

Multi-electrode Array Recordings and Local Field Potential Analysis in Animal Brains

Multi-electrode arrays (MEAs) allow for the simultaneous recording of electrical activity from multiple brain regions in awake, behaving animals. haifa.ac.il These recordings capture both the firing of individual neurons (spiking activity) and the aggregate synaptic activity of local neuronal populations, known as local field potentials (LFPs). scholarpedia.orgresearchgate.net LFP analysis provides insights into the oscillatory dynamics and functional connectivity between different brain areas. frontiersin.org

While specific studies detailing the use of MEAs to investigate solriamfetol are not widely published, research has employed electroencephalography (EEG), a related technique, to assess its effects on brain-wide activity in mice. biorxiv.org These studies revealed that solriamfetol administration leads to a significant increase in EEG gamma activity, a biomarker associated with cognitive processing and attention, and a reduction in delta wave activity, which is an index of sleepiness. biorxiv.org Future research using MEAs could offer a higher spatial resolution to map the specific circuits in regions like the prefrontal cortex, striatum, and hypothalamus that are modulated by solriamfetol to produce its wake-promoting and cognitive-enhancing effects.

Application of Optogenetic and Chemogenetic Approaches to Dissect Neural Circuitry

Optogenetics and chemogenetics are powerful, modern techniques that allow researchers to control the activity of specific, genetically defined populations of neurons with light or designer drugs, respectively. en-journal.orgfrontiersin.org These approaches provide causal evidence for the role of particular neural circuits in behavior and drug action. nih.gov

Optogenetics involves introducing light-sensitive proteins (opsins) into target neurons, which can then be activated or inhibited with precise timing using fiber-optic light delivery. ucl.ac.uk

Chemogenetics , particularly the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, involves expressing modified G-protein coupled receptors in target cells that are unresponsive to endogenous ligands but can be activated by a specific synthetic compound. ucl.ac.uk

While the direct application of these techniques to solriamfetol research is still emerging, they hold immense potential. For instance, researchers could use optogenetics to selectively activate or inhibit dopaminergic neurons in the ventral tegmental area (VTA) or noradrenergic neurons in the locus coeruleus while administering solriamfetol to determine the precise contribution of each pathway to its wake-promoting effects. Similarly, chemogenetics could be used for long-term manipulation of these circuits to understand their role in the sustained effects of the compound. frontiersin.org

Omics Technologies in Preclinical this compound Research

"Omics" technologies enable the large-scale, high-throughput analysis of biological molecules, offering a systems-level view of a drug's effects. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can help identify novel mechanisms, biomarkers, and therapeutic targets. nih.gov

In preclinical research on solriamfetol, transcriptomics (the study of the complete set of RNA transcripts) has provided valuable insights. An early study in mice demonstrated that a wake-promoting dose of solriamfetol led to the upregulation of genes associated with neural plasticity, learning, and memory. biorxiv.org This finding suggests that beyond its immediate effects on neurotransmitter levels, solriamfetol may induce longer-term changes in gene expression that contribute to its cognitive-enhancing properties. biorxiv.org The broader application of omics technologies could further illuminate the downstream signaling pathways and metabolic changes that are altered by solriamfetol treatment, providing a more complete picture of its biological impact.

Translational Implications of Preclinical Findings in Understanding Wakefulness Regulation

Preclinical research provides the foundational knowledge that connects a drug's molecular activity to its physiological and behavioral effects. For solriamfetol, these findings have profound implications for understanding the neurobiology of wakefulness and for guiding future therapeutic development.

The wake-promoting effect of solriamfetol is primarily attributed to its dual inhibition of DAT and NET, which enhances dopaminergic and noradrenergic signaling in key brain circuits. europa.eunih.gov Unlike many stimulants, its action is not dependent on the orexin (B13118510) system, which is the primary regulator of wakefulness that is deficient in type 1 narcolepsy. unil.ch This suggests solriamfetol acts through a complementary pathway to promote alertness.

The addition of TAAR1 agonism to its pharmacological profile adds another layer of complexity and potential refinement. colab.wssciencecast.org TAAR1 activation can modulate dopamine neuron firing, potentially acting as a "brake" to prevent the excessive, uncontrolled dopamine release associated with classical stimulants like amphetamine. wikipedia.orgfrontiersin.org This dual mechanism—enhancing tonic catecholamine levels via reuptake inhibition while simultaneously modulating phasic firing via TAAR1—may explain solriamfetol's ability to produce a state of regulated, alert wakefulness without the pronounced psychomotor activation or stereotypies seen with other agents. sciencecast.org This bridges the molecular findings (DAT/NET/TAAR1 activity) to the systems-level outcome: a more targeted and controlled promotion of wakefulness through the brain's monoaminergic systems.

The unique pharmacological profile of solriamfetol serves as a valuable blueprint for the development of new treatments for a range of CNS disorders characterized by excessive sleepiness, fatigue, and cognitive dysfunction. Its proven efficacy in narcolepsy and obstructive sleep apnea (B1277953) has established a clinical proof-of-concept for its mechanism. consensus.appnih.govnih.gov

Future drug discovery efforts can be informed by solriamfetol in several ways:

Targeting Specific Profiles: The success of solriamfetol encourages the development of other compounds with fine-tuned affinities for DAT, NET, and TAAR1. By optimizing the balance of activity at these three targets, it may be possible to create novel therapies for conditions like ADHD, binge eating disorder, and the cognitive and fatigue symptoms associated with major depressive disorder, potentially with greater efficacy and an improved safety profile. nih.govwikipedia.orgpsychiatryinvestigation.org

Separating Wakefulness from Abuse Potential: Solriamfetol has demonstrated robust wake-promoting effects with a lower potential for abuse compared to traditional schedule II stimulants. nih.gov Understanding how its specific molecular interactions (e.g., the interplay between reuptake inhibition and TAAR1 agonism) achieve this separation is a critical area of research that can guide the design of safer stimulants.

Orexin-Independent Pathways: As the understanding of hypersomnolence disorders expands beyond orexin deficiency, the success of an orexin-independent agent like solriamfetol highlights the importance of targeting alternative neurochemical systems, such as the monoaminergic pathways, to treat a broader range of patients.

By elucidating a distinct and effective mechanism for promoting wakefulness, the study of solriamfetol not only provides a valuable therapeutic agent but also illuminates new paths for the rational design of future CNS medications.

Future Directions and Emerging Research Avenues in Solriamfetol Hydrochloride Research

Elucidating Potential Novel Molecular Interactions Beyond Primary Monoamine Transporters

While the therapeutic effects of solriamfetol (B1681049) have been primarily attributed to its function as a dopamine-norepinephrine reuptake inhibitor (DNRI), recent preclinical investigations have revealed a more complex pharmacological profile. patsnap.com Emerging research has identified novel molecular targets that may contribute to its wake-promoting and cognitive-enhancing properties.

In vitro functional studies have demonstrated that solriamfetol acts as an agonist at the trace amine-associated receptor 1 (TAAR1) in humans, mice, and rats. neurology.orgoup.comwikipedia.org The potency of solriamfetol at human TAAR1 (hTAAR1) is within the clinically observed therapeutic plasma concentration range, suggesting this interaction is relevant to its clinical effects. neurology.orgoup.com This TAAR1 agonist activity is a distinguishing feature of solriamfetol, as it is not observed with the wake-promoting agent modafinil (B37608) or the DNRI bupropion (B1668061). oup.combiospace.com TAAR1 agonists are known to modulate monoamine transmission and have shown wake-promoting effects in preclinical models, indicating that this receptor may be an important additional pharmacological target for solriamfetol. neurology.orgoup.com

Furthermore, preclinical studies have identified that solriamfetol exhibits agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor, albeit at a lower potency than its other targets. neurology.orgoup.com Electrophysiology studies in mouse brain slices have also shown that solriamfetol can dose-dependently inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA), an effect similar to that of known TAAR1 agonists. neurology.orgoup.com

| Molecular Target | Interaction Type | Affinity / Potency (in vitro) | Species | Reference |

| Dopamine (B1211576) Transporter (DAT) | Reuptake Inhibition | IC₅₀: 2.9 µM; Kᵢ: 14.2 µM | Human | wikipedia.orgnih.gov |

| Norepinephrine (B1679862) Transporter (NET) | Reuptake Inhibition | IC₅₀: 4.4 µM; Kᵢ: 3.7 µM | Human | wikipedia.orgnih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | EC₅₀: 10–16 µM | Human, Mouse, Rat | neurology.orgoup.comwikipedia.org |

| Serotonin 1A Receptor (5-HT1A) | Agonist | EC₅₀: 25 µM | Human | neurology.org |

| Serotonin Transporter (SERT) | Weak Reuptake Inhibition | IC₅₀: >100 µM; Kᵢ: 81.5 µM | Human | wikipedia.orgnih.gov |

Exploring Long-Term Neuroadaptive Changes and Homeostatic Mechanisms in Response to Chronic Administration in Preclinical Models

Clinical studies have demonstrated that the therapeutic effects of solriamfetol are sustained during long-term treatment for up to 52 weeks, suggesting a favorable profile regarding the development of tolerance. researchgate.net However, the underlying long-term neuroadaptive changes and homeostatic mechanisms in response to chronic solriamfetol administration have yet to be fully elucidated in preclinical models. This represents a critical area for future research.

Animal models of sleep deprivation have shown that chronic sleep loss can induce significant neuroplastic changes, including alterations in hippocampal neurogenesis and astrocyte function, which can lead to persistent memory impairments. oup.com Future preclinical studies could investigate whether chronic solriamfetol administration can prevent or reverse such maladaptive changes in these models. Research could focus on measuring changes in dopamine and norepinephrine receptor density and sensitivity, alterations in downstream signaling pathways, and modifications in gene expression within key brain regions involved in arousal and cognition. Furthermore, animal studies have suggested that conditions like intermittent hypoxia, a hallmark of OSA, may cause damage to wake-promoting neurons. neurologylive.com Investigating how chronic solriamfetol treatment interacts with these homeostatic processes and potentially mitigates neuronal damage is a promising research direction.

Development of Advanced Preclinical Models for Studying Arousal and Cognitive Enhancement

Current preclinical research has successfully utilized murine models of OSA to demonstrate the efficacy of solriamfetol. These models employ methods such as chronic intermittent hypoxia (IH) or sleep fragmentation (SF) to mimic the pathophysiology of OSA and induce excessive sleepiness and cognitive deficits. nih.govresearchgate.net In these models, solriamfetol has been shown not only to ameliorate sleepiness but also to improve explicit memory and reduce anxiety-like behaviors. researchgate.net Other preclinical models used to study the effects of wake-promoting agents involve inducing sleep deprivation through methods like the multiple platform technique or gentle handling. nih.govnih.gov

Future research should focus on developing and employing more advanced preclinical models to further dissect the neurobiological effects of solriamfetol. This could involve:

More Sophisticated Cognitive Tasks: Moving beyond standard tests like the Novel Object Recognition (NOR) task to more complex behavioral paradigms that assess executive functions, sustained attention, and decision-making. nih.govbiorxiv.org

Circuit-Level Interrogation: Utilizing techniques such as optogenetics and chemogenetics to selectively activate or inhibit specific neuronal populations. This would allow researchers to pinpoint the precise neural circuits through which solriamfetol exerts its wake-promoting and pro-cognitive effects.

Advanced Disease Models: Developing models that more accurately reflect the complex neurobiology of conditions like narcolepsy, which involves the loss of orexin (B13118510)/hypocretin neurons.

Investigating Potential for Repurposing Solriamfetol Hydrochloride Based on Mechanistic Understanding in Novel Preclinical Disease Models

The unique pharmacological profile of solriamfetol, combining dopamine and norepinephrine reuptake inhibition with TAAR1 and 5-HT1A agonism, provides a strong rationale for exploring its therapeutic potential beyond excessive daytime sleepiness. patsnap.com This has led to active investigation into repurposing solriamfetol for other CNS disorders where these neurochemical pathways are implicated.